molecular formula C14H17NOS B185656 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 89398-04-9

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Cat. No. B185656
CAS RN: 89398-04-9
M. Wt: 247.36 g/mol
InChI Key: ONSHXQWGCKFQFZ-UHFFFAOYSA-N
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Description

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular weight of 248.39 . It is also known by its CAS Number: 1782440-41-8 .


Synthesis Analysis

The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been completed via a type of Mannich reaction starting from 4-thianone . The Wolff-Kishner reduction of the ketone group gave 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which was isolated as the hydroperchlorate .


Chemical Reactions Analysis

Addition of phenylmagnesium bromide to the ketone gave a tertiary alcohol with the C-C6H5 bond being equatorial with respect to the thiane ring and axial with respect to the piperidine ring . The reaction of the Grignard reagent with the ketone to give this alcohol seems to be very stereospecific .


Physical And Chemical Properties Analysis

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one contains total 36 bond(s); 19 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfide(s) .

Scientific Research Applications

Antiarrhythmic Agent

“7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one” has been studied as a potential antiarrhythmic agent . The pharmacokinetic disposition and tissue distribution of this compound were characterized in rats . The study found that the compound was rapidly and extensively absorbed, with a bioavailability of approximately 80% . It was distributed extensively in highly perfused organs, particularly the liver, kidney, and heart .

Synthesis of New Derivatives

This compound has been used in the synthesis of new derivatives . The double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol was used to synthesize new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones . These new compounds could potentially have different properties and applications.

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies . After intracardiac administration, the half-life of elimination from blood ranged from 4.66 to 9.91 hours and the apparent volume of distribution ranged from 3.131 to 6.239 L/kg . This information is crucial for understanding how the compound is processed in the body.

Tissue Distribution Studies

Tissue distribution studies have been conducted with this compound . After oral administration of 14C-labelled “7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one”, the distribution of radioactivity into heart, kidney, brain, liver, and perirenal fat was measured . This provides valuable information about how the compound is distributed in the body and which organs it affects.

Potential Analgesic Properties

Some derivatives of “7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one” have shown potential analgesic properties . This suggests that the compound could potentially be used in the development of new pain relief medications.

Potential Antibacterial Properties

Some derivatives of “7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one” have shown potential antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial medications.

Mechanism of Action

The title compounds were screened for antiarrhythmic activity in anesthetized mongrel dogs in which myocardial infarctions had been created when the left anterior descending coronary artery was ligated . At doses of 3 and 6 mg/kg of body weight, 7-benzyl-3-thia-7-azabicyclo nonane hydroperchlorate in alcohol (the solution was administered intravenously) was able to suppress markedly the induced ventricular tachycardia in five of six dogs .

properties

IUPAC Name

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSHXQWGCKFQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC(C2=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008795
Record name 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

CAS RN

89398-04-9
Record name 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the conformational flexibility of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives influence their biological activity?

A1: Research indicates that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives can adopt different conformations, namely chair-chair and chair-boat forms. [] This conformational flexibility is evident in the crystal structures of the ketone (chair-boat), its reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (chair-chair), and the phenyl-substituted tertiary alcohol derivative (chair-chair). [] Interestingly, the hydroperchlorate salt of the tertiary alcohol derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, exhibits a chair-chair conformation in the solid state, as confirmed by X-ray analysis. [] While the specific relationship between conformation and antiarrhythmic activity hasn't been fully elucidated in these studies, it's plausible that the ability to adopt different conformations could influence how these compounds interact with their biological targets. Further research is needed to explore the structure-activity relationships in detail.

Q2: What is the evidence for the stereospecific nature of Grignard reactions with 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one?

A2: Studies involving the reaction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide, a Grignard reagent, reveal a high degree of stereoselectivity. [] The reaction yields a tertiary alcohol where the phenyl group is consistently positioned "syn" to the sulfur atom in the bicyclic system. [] This suggests a preference for attack by the Grignard reagent from the sulfur side of the molecule, possibly due to coordination between the Grignard reagent and the sulfur atom prior to addition. [] This observed stereospecificity highlights the importance of the sulfur atom in directing the reaction outcome and influencing the final stereochemistry of the product.

Q3: What are the potential antiarrhythmic applications of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate?

A3: Preliminary research in animal models suggests that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate displays promising antiarrhythmic properties. [] In a study involving dogs with induced myocardial infarction, intravenous administration of this compound effectively suppressed induced ventricular tachycardia in a significant portion of the test subjects. [] While these findings are encouraging, it's important to emphasize that these are preliminary results from animal studies. Further research, including clinical trials, is necessary to fully understand the therapeutic potential of this compound in humans, determine safe and effective dosages, and assess potential side effects.

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